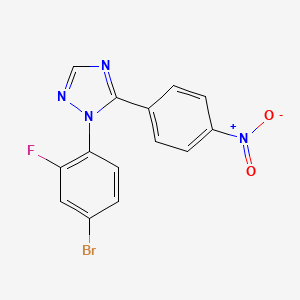
1-(4-Bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole est un composé organique synthétique appartenant à la classe des triazoles. Les triazoles sont connus pour leurs applications diverses dans les domaines pharmaceutiques, l'agriculture et la science des matériaux en raison de leurs propriétés chimiques uniques.
Méthodes De Préparation
La synthèse du 1-(4-Bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Ceci peut être obtenu par des réactions de cyclisation impliquant des dérivés d'hydrazine et des précurseurs appropriés.
Introduction de substituants : Les substituants bromo et fluoro sont introduits par des réactions d'halogénation, tandis que le groupe nitro est généralement introduit par des réactions de nitration.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés, en utilisant souvent des catalyseurs et des conditions de réaction spécifiques pour améliorer l'efficacité.
Analyse Des Réactions Chimiques
Le 1-(4-Bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole subit diverses réactions chimiques, notamment :
Réactions de substitution : Les groupes bromo et nitro peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs nucléophiles ou électrophiles.
Réactions de réduction : Le groupe nitro peut être réduit en un groupe amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Réactions d'oxydation : Le composé peut subir des réactions d'oxydation pour former différents états d'oxydation ou introduire des groupes fonctionnels supplémentaires.
Les réactifs couramment utilisés dans ces réactions comprennent les agents halogénants, les agents réducteurs comme l'hydrogène gazeux et les agents oxydants comme le permanganate de potassium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du this compound dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. Les voies impliquées peuvent varier, mais elles comprennent souvent l'inhibition ou l'activation de processus biochimiques spécifiques.
Applications De Recherche Scientifique
1-(4-bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro, bromine, and fluorine groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Le 1-(4-Bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole peut être comparé à d'autres dérivés de triazole, tels que :
1-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole : Structure similaire mais avec un substituant chlore au lieu du brome.
1-(4-Bromo-2-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole : Contient à la fois des substituants brome et chlore.
1-(4-Bromo-2-fluorophenyl)-5-(4-méthylphényl)-1,2,4-triazole : Contient un groupe méthyle au lieu d'un groupe nitro.
Propriétés
Numéro CAS |
5474-07-7 |
|---|---|
Formule moléculaire |
C14H8BrFN4O2 |
Poids moléculaire |
363.14 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C14H8BrFN4O2/c15-10-3-6-13(12(16)7-10)19-14(17-8-18-19)9-1-4-11(5-2-9)20(21)22/h1-8H |
Clé InChI |
RUXYDNJZXFAVGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=NN2C3=C(C=C(C=C3)Br)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















